molecular formula C18H21NO5 B2802235 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one CAS No. 887209-73-6

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one

Cat. No.: B2802235
CAS No.: 887209-73-6
M. Wt: 331.368
InChI Key: FMXHDWQMDDFAGX-UHFFFAOYSA-N
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Description

4-(1,4-Dioxa-8-azaspiro[45]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-Dioxa-8-azaspiro[4.5]decane, which can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride . This intermediate is then reacted with appropriate reagents to introduce the chromenone moiety and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one is unique due to its combination of a spirocyclic structure and a chromenone moiety. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-12-15(20)3-2-14-13(10-16(21)24-17(12)14)11-19-6-4-18(5-7-19)22-8-9-23-18/h2-3,10,20H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXHDWQMDDFAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC4(CC3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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